molecular formula C26H30N4O4 B14936839 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

Cat. No.: B14936839
M. Wt: 462.5 g/mol
InChI Key: MHGASIRIBDHQOO-UHFFFAOYSA-N
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Description

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety linked to a benzodioxole group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the Benzodioxole Group: This step involves the reaction of the piperazine derivative with a benzodioxole-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield carboxylic acids, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the piperazine moiety can interact with neurotransmitter receptors. The benzodioxole group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
  • 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol

Uniqueness

What sets 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone apart is its unique combination of a quinazolinone core, a piperazine ring, and a benzodioxole group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C26H30N4O4/c31-25(8-2-1-5-11-30-18-27-22-7-4-3-6-21(22)26(30)32)29-14-12-28(13-15-29)17-20-9-10-23-24(16-20)34-19-33-23/h3-4,6-7,9-10,16,18H,1-2,5,8,11-15,17,19H2

InChI Key

MHGASIRIBDHQOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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